3-(4-Chlorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine
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Overview
Description
3-(4-Chlorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine is a complex organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of a chlorophenyl group, a pyridazinyl core, and a piperazinyl moiety substituted with a pyridinylsulfonyl group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with the pyridazine core.
Attachment of the Piperazinyl Moiety: The piperazinyl group is introduced through a nucleophilic substitution reaction, where piperazine reacts with the pyridazine core.
Sulfonylation: The final step involves the sulfonylation of the piperazinyl group with pyridine-3-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridazine core, potentially leading to dihydropyridazine derivatives.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: N-oxides of the piperazinyl moiety.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 3-(4-Chlorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine is investigated for its potential as a therapeutic agent. It has shown promise in preclinical studies for its activity against certain types of cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a therapeutic effect. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-6-(4-(pyridin-2-ylsulfonyl)piperazin-1-yl)pyridazine
- 3-(4-Chlorophenyl)-6-(4-(pyridin-4-ylsulfonyl)piperazin-1-yl)pyridazine
- 3-(4-Bromophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine
Uniqueness
Compared to similar compounds, 3-(4-Chlorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties. The presence of the chlorophenyl group and the pyridinylsulfonyl-piperazinyl moiety can influence its binding affinity and selectivity towards molecular targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2S/c20-16-5-3-15(4-6-16)18-7-8-19(23-22-18)24-10-12-25(13-11-24)28(26,27)17-2-1-9-21-14-17/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNHGMQZZZMXCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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